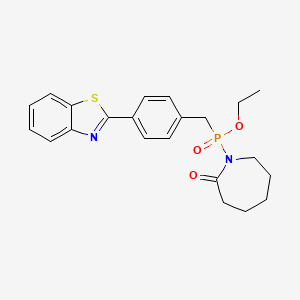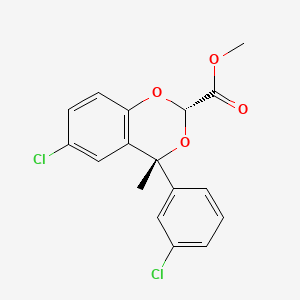
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-(m-chlorophenyl)-4-methyl-, methyl ester, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-(m-chlorophenyl)-4-methyl-, methyl ester, (E)- is a complex organic compound that belongs to the class of benzodioxane derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-(m-chlorophenyl)-4-methyl-, methyl ester, (E)- typically involves multiple steps, including the formation of the benzodioxane ring, chlorination, and esterification. Common reagents used in these reactions include chlorinating agents like thionyl chloride and esterifying agents like methanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro-substituted positions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzodioxane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of benzodioxane compounds have been studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
The compound may serve as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-(m-chlorophenyl)-4-methyl-, methyl ester, (E)- depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Benzodioxan-2-carboxylic acid derivatives
- Chlorophenyl-substituted benzodioxanes
- Methyl ester derivatives of benzodioxane compounds
Uniqueness
The unique combination of the benzodioxane ring, chloro-substituted phenyl group, and methyl ester functionality distinguishes this compound from other similar compounds. This structural uniqueness may confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
86616-98-0 |
|---|---|
Formule moléculaire |
C17H14Cl2O4 |
Poids moléculaire |
353.2 g/mol |
Nom IUPAC |
methyl (2S,4R)-6-chloro-4-(3-chlorophenyl)-4-methyl-1,3-benzodioxine-2-carboxylate |
InChI |
InChI=1S/C17H14Cl2O4/c1-17(10-4-3-5-11(18)8-10)13-9-12(19)6-7-14(13)22-16(23-17)15(20)21-2/h3-9,16H,1-2H3/t16-,17+/m0/s1 |
Clé InChI |
FLLPBGBBXAQBRX-DLBZAZTESA-N |
SMILES isomérique |
C[C@]1(C2=C(C=CC(=C2)Cl)O[C@@H](O1)C(=O)OC)C3=CC(=CC=C3)Cl |
SMILES canonique |
CC1(C2=C(C=CC(=C2)Cl)OC(O1)C(=O)OC)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


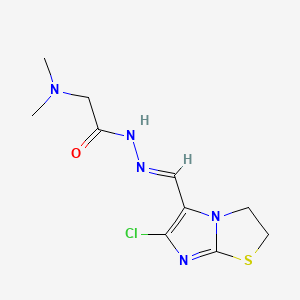
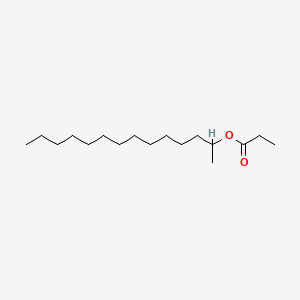
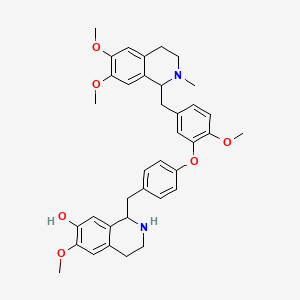
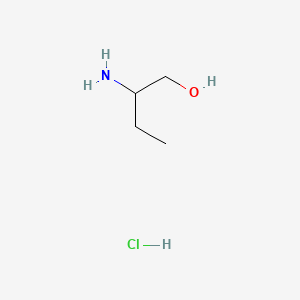
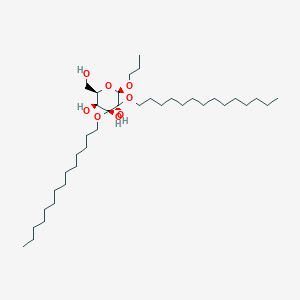
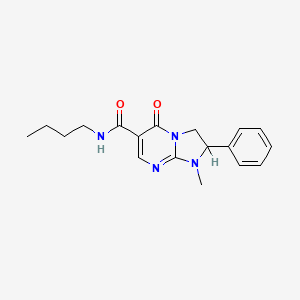
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;[5-chloro-2-[2-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-2-oxoethoxy]phenyl]methanesulfonic acid](/img/structure/B12753528.png)
![calcium;[(Z)-1-chlorobutylideneamino] N-methyl-N-phenylcarbamate;dichloride](/img/structure/B12753530.png)
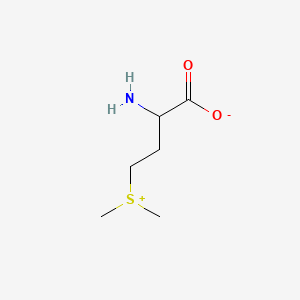
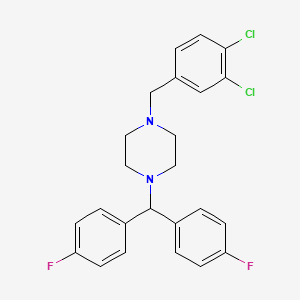
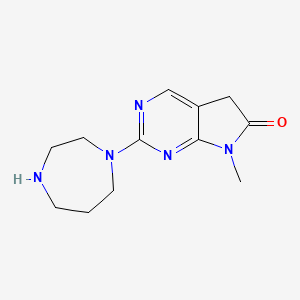
![[4-[[[2-(4-hydroxyanilino)-2-oxoacetyl]amino]sulfamoyl]phenyl] acetate](/img/structure/B12753548.png)
